N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide
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Description
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide, also known as MIIP, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. MIIP is a member of the quinazolinone family of compounds and has been shown to have promising results in preclinical studies.
Scientific Research Applications
Anticancer Activity
Research on derivatives similar to the queried compound has shown promising anticancer properties. For example, novel oxazole derivatives have been synthesized and screened for their antiproliferative activities against human cancer cell lines, revealing significant inhibitory activities (Xinhua Liu et al., 2009). This suggests that compounds with similar structural features could potentially exhibit anticancer effects.
Antimicrobial Activity
Compounds with structural similarities have been synthesized and characterized for their in vitro antimicrobial properties. A study highlighted the synthesis of semicarbazide derivatives that exhibited activity against various human pathogenic microorganisms, suggesting a potential application in developing new antimicrobial agents (G. Saravanan et al., 2015).
Pharmacological Activities
Further research into quinazoline derivatives has demonstrated a wide spectrum of pharmacological activities, including hypnotic, anticonvulsant, and antidepressant effects. These studies indicate that modifications in the quinazoline nucleus, such as the incorporation of specific substituents, can significantly influence the biological activity of these compounds (Yu. O. Ovsjanykova et al., 2016).
properties
IUPAC Name |
2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)18(23)21-14-7-6-8-15(11-14)22-13(3)20-17-10-5-4-9-16(17)19(22)24/h4-12H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUUMFCQNZSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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